molecular formula C15H22N2O3S B4425334 1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide

1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide

Cat. No. B4425334
M. Wt: 310.4 g/mol
InChI Key: KNQLEKIJHHSDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide, also known as TQS, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. TQS has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the progression of these diseases. In immunology, this compound has been shown to regulate the production of cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide has several advantages for lab experiments, including its high potency and specificity. This compound has been shown to have a low toxicity profile, which makes it a suitable candidate for further research. However, this compound has some limitations, including its poor solubility in water and its instability at high temperatures.

Future Directions

There are several future directions for research on 1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the potential therapeutic applications of this compound in various fields of scientific research.

Scientific Research Applications

1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. Some of the areas of research where this compound has been studied include cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines.

properties

IUPAC Name

1-acetyl-N-tert-butyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11(18)17-9-5-6-12-10-13(7-8-14(12)17)21(19,20)16-15(2,3)4/h7-8,10,16H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQLEKIJHHSDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide
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1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide
Reactant of Route 6
1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide

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